molecular formula C9H7NO2.Na B213163 2,4-Dihydroxyquinoline Monosodium Salt CAS No. 4510-76-3

2,4-Dihydroxyquinoline Monosodium Salt

Cat. No.: B213163
CAS No.: 4510-76-3
M. Wt: 183.14 g/mol
InChI Key: MWXMDMIYCCSYNP-UHFFFAOYSA-M
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Description

2,4-Dihydroxyquinoline Monosodium Salt is a chemical compound that belongs to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxy group at the 4-position and the monosodium salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxyquinoline Monosodium Salt typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core structure.

    Hydroxylation: The quinolinone intermediate is then hydroxylated at the 4-position using reagents like hydrogen peroxide or sodium hydroxide.

    Formation of Monosodium Salt: The final step involves the conversion of the hydroxylated quinolinone to its monosodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxyquinoline Monosodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

    Substitution: The hydroxy group at the 4-position can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives with ketone or aldehyde functional groups.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Alkylated or acylated quinolinone derivatives.

Scientific Research Applications

2,4-Dihydroxyquinoline Monosodium Salt has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 4-hydroxy-: The non-sodium salt form of the compound.

    2(1H)-Quinolinone, 3-hydroxy-: A similar compound with the hydroxy group at the 3-position.

    2(1H)-Quinolinone, 6-hydroxy-: A similar compound with the hydroxy group at the 6-position.

Uniqueness

2,4-Dihydroxyquinoline Monosodium Salt is unique due to its enhanced solubility and reactivity compared to its non-sodium salt form. The presence of the hydroxy group at the 4-position provides specific chemical properties that differentiate it from other hydroxyquinolinone derivatives. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

sodium;2-oxo-1H-quinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXMDMIYCCSYNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063502
Record name Sodium 4-hydroxycarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4510-76-3
Record name Sodium 4-hydroxycarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-hydroxycarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-quinolone, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 4-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
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